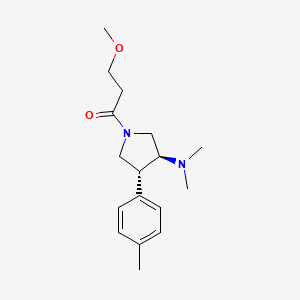

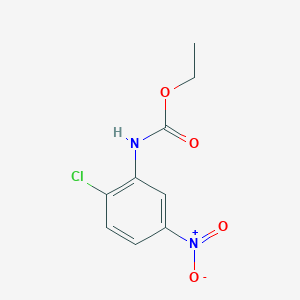

ethyl (2-chloro-5-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

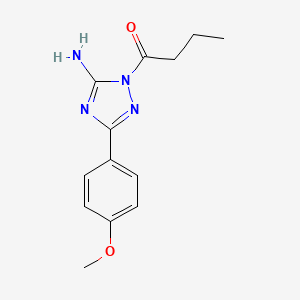

Synthesis Analysis

The synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate involves the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, as demonstrated in a study by Rangnekar and Mavlankar (1991). This process provides a convenient one-step synthesis method for the compound and related derivatives (Rangnekar & Mavlankar, 1991).

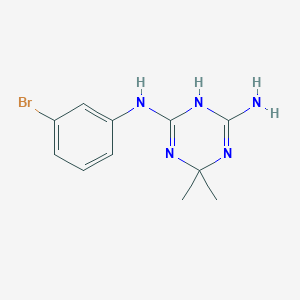

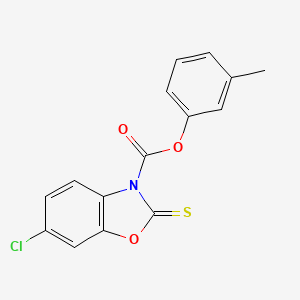

Molecular Structure Analysis

The molecular structure of ethyl (2-chloro-5-nitrophenyl)carbamate derivatives has been characterized in various studies. For example, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, a material for nonlinear optics, exhibits several crystal forms. Its structural properties were analyzed using X-ray diffraction, highlighting the importance of hydrogen bonding in forming non-centrosymmetric geometries necessary for nonlinear optical crystals (Kato et al., 1997).

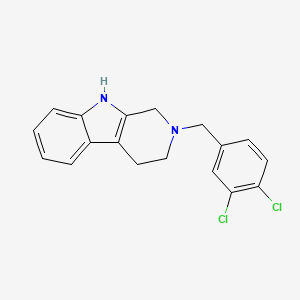

Chemical Reactions and Properties

Ethyl (2-chloro-5-nitrophenyl)carbamate can undergo various chemical reactions, leading to the synthesis of diverse compounds. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas from carboxylic acids. This method provides good yields without racemization under mild conditions, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of ethyl (2-chloro-5-nitrophenyl)carbamate derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal forms and non-centrosymmetric structures of certain derivatives have implications for their physical properties and potential applications in materials science (Kato et al., 1997).

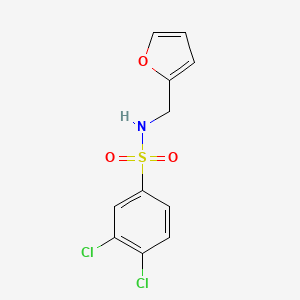

Chemical Properties Analysis

The chemical properties of ethyl (2-chloro-5-nitrophenyl)carbamate, such as reactivity and stability, are crucial for its application in chemical synthesis and materials development. Studies have shown that the compound and its derivatives can participate in various chemical reactions, leading to the formation of novel compounds with potential applications in different fields (Thalluri et al., 2014).

Mécanisme D'action

The mechanism of action of ethyl (2-chloro-5-nitrophenyl)carbamate is not directly available from the search results. However, it’s known that carbamates in general can be rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Some carbamates are known to be genotoxic and carcinogenic .

Safety and Hazards

Ethyl carbamate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, carcinogenic, and specific target organ toxicant (respiratory system) .

Orientations Futures

Future research could focus on developing new strategies for the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate and related compounds, as well as exploring their potential applications. For example, magnesium oxide nanosheets have been found to be effective catalysts for the synthesis of diethyl carbonate from ethyl carbamate and ethanol . Additionally, the synthetic utility of novel heterocycles has been explored in recent studies .

Propriétés

IUPAC Name |

ethyl N-(2-chloro-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXOWMPFTGLIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)

![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)

![2-(3-methoxypropyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663869.png)

![(4aR*,8aR*)-2-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5663874.png)

![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)